DNTPD vs. NPB and TAPC: HOMO Level Offset and Interfacial Hole Retardation
DNTPD exhibits a HOMO level of 5.1 eV, which is 0.4 eV shallower than the 5.5 eV HOMO of both NPB and TAPC . In a direct head-to-head comparison of ITO/DNTPD/NPB layer stacks versus ITO/NPB, ultraviolet photoelectron spectroscopy (UPS) measurements reveal that the DNTPD interlayer reduces the hole injection barrier at the ITO/organic interface by 0.20 eV, but simultaneously introduces a new 0.36 eV barrier at the DNTPD/NPB interface [1]. This dual-barrier modification—absent when using NPB or TAPC alone—retards hole injection, enabling improved balance of holes and electrons in the emissive layer and enhancing current efficiency despite a modest increase in operating voltage [1].
| Evidence Dimension | HOMO Energy Level and Interfacial Hole Injection Barrier |
|---|---|
| Target Compound Data | HOMO = 5.1 eV; ITO/DNTPD interface barrier reduced by 0.20 eV; DNTPD/NPB interface barrier created at 0.36 eV |
| Comparator Or Baseline | NPB: HOMO = 5.5 eV; TAPC: HOMO = 5.5 eV; ITO/NPB baseline without DNTPD interlayer |
| Quantified Difference | HOMO offset: -0.4 eV vs. NPB/TAPC; Interfacial barrier modulation: +0.20 eV (reduction) at ITO side, +0.36 eV (increase) at DNTPD/NPB side |
| Conditions | ITO/DNTPD/NPB layer stack characterized by ultraviolet photoelectron spectroscopy (UPS) |
Why This Matters
The specific 5.1 eV HOMO and the 0.36 eV hole retardation barrier are unique to DNTPD; substituting NPB or TAPC would eliminate the carrier balancing mechanism critical for achieving maximum current efficiency in phosphorescent OLED stacks.
- [1] Oh, H.-Y.; Yoo, I.; Lee, Y. M.; Kim, J. W.; Yi, Y.; Lee, S. The Real Role of 4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl (DNTPD) Hole Injection Layer in OLED: Hole Retardation and Carrier Balancing. Bull. Korean Chem. Soc. 2014, 35, 929–932. View Source
